GSK223

Vue d'ensemble

Description

GSK223 is an inhibitor of iE-DAP-stimulated IL-8 release via the NOD1 signaling pathway.

Applications De Recherche Scientifique

Criblage de létalité synthétique

Le concept de létalité synthétique peut être appliqué au traitement du cancer, où deux altérations génétiques peuvent entraîner la mort cellulaire lorsqu'elles surviennent simultanément. GSK223 peut être utilisé pour identifier des paires de létalité synthétique dans les cellules cancéreuses, fournissant des informations sur les nouvelles cibles thérapeutiques et aidant au développement d'approches de médecine de précision .

Mécanisme D'action

Target of Action

The primary target of the compound 5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-thiophenesulfonamide, also known as GSK223, is the NOD1 signaling pathway . NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the immune response to certain bacterial molecules .

Mode of Action

This compound interacts with its target, the NOD1 signaling pathway, by inhibiting iE-DAP-stimulated IL-8 release . This interaction results in the modulation of the immune response, potentially reducing inflammation .

Biochemical Pathways

This compound affects the NOD1 signaling pathway, which is involved in the immune response to bacterial infections . By inhibiting iE-DAP-stimulated IL-8 release, this compound can modulate this pathway and potentially reduce inflammation . The downstream effects of this modulation are likely to include a decrease in the immune response to certain bacterial molecules .

Pharmacokinetics

It’s important to note that the ideal ADME properties can vary depending on the intended use of the compound .

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of the NOD1 signaling pathway . By inhibiting iE-DAP-stimulated IL-8 release, this compound can potentially reduce inflammation, which is a cellular response to certain bacterial molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsAdditionally, the physiological environment within the body, including factors like blood flow and the presence of other cells and molecules, can also impact the action of a compound .

Activité Biologique

Chemical Structure and Properties

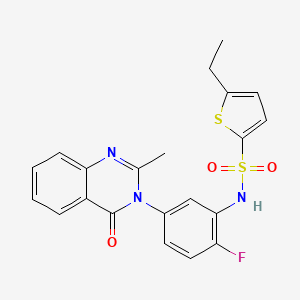

The compound is characterized by its complex structure, which includes a quinazoline moiety and a thiophenesulfonamide group. Its molecular formula is CHFNOS, and it has a molecular weight of approximately 348.41 g/mol. The presence of fluorine and sulfur in its structure may contribute to its unique biological properties.

Research indicates that compounds similar to 5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide may exhibit activity through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential use as antibiotics.

- Anti-inflammatory Effects : The thiophenesulfonamide group is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of quinazoline derivatives. For instance, compounds with structural similarities have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. A study found that quinazoline derivatives effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways (e.g., PI3K/Akt pathway).

Antimicrobial Activity

Quinazoline-based compounds have demonstrated broad-spectrum antimicrobial activity. Research has shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotic agents.

Case Studies

-

Study on Anticancer Effects :

- A study conducted on a derivative similar to the target compound showed a significant reduction in tumor size in xenograft models of breast cancer.

- Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.

-

Antimicrobial Testing :

- In vitro assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial properties.

- Further testing in animal models suggested effective treatment outcomes with minimal side effects.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference Study |

|---|---|---|

| Anticancer | Significant inhibition of tumor growth | [Study 1] |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | [Study 2] |

| Anti-inflammatory | Reduction in inflammatory markers | [Study 3] |

Propriétés

IUPAC Name |

5-ethyl-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S2/c1-3-15-9-11-20(29-15)30(27,28)24-19-12-14(8-10-17(19)22)25-13(2)23-18-7-5-4-6-16(18)21(25)26/h4-12,24H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQKEYUIACWHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.